3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
CAS No.: 87532-15-8
Cat. No.: VC15923399
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87532-15-8 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | (3-oxo-1,4-dihydroisochromen-4-yl) benzoate |
| Standard InChI | InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2 |
| Standard InChI Key | OYUGHQHTJVACTP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identification and Nomenclature
Structural and Molecular Characteristics
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate belongs to the benzopyran family, featuring a bicyclic framework with a ketone group at position 3 and a benzoate ester at position 4. Its IUPAC name, (3-oxo-1,4-dihydroisochromen-4-yl) benzoate, reflects this substitution pattern . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 87532-15-8 |
| Molecular Formula | |
| Molecular Weight | 268.26 g/mol |
| SMILES | C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |
| InChIKey | OYUGHQHTJVACTP-UHFFFAOYSA-N |
The compound’s structure was confirmed via spectroscopic methods, including NMR and mass spectrometry . Its benzoate ester group distinguishes it from analogs like 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate (CAS 87532-14-7), which has an acetate group instead .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate typically involves a multi-step process:
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Formation of the Benzopyran Core: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions generates the dihydrobenzopyran skeleton.
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Esterification: Reaction of the 4-hydroxyl group with benzoyl chloride in the presence of a base (e.g., pyridine) introduces the benzoate moiety.
A representative reaction scheme is:
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during esterification. Catalytic methods using Lewis acids or ionic liquids, as reported for related benzopyrans , could improve yields but require further validation for this specific compound.
Structural and Spectroscopic Analysis
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1720–1740 cm (C=O stretch of ketone and ester) and 1260–1280 cm (C–O–C ester vibration).
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H NMR: Signals at δ 7.8–8.1 ppm (aromatic protons of benzoate), δ 5.2–5.5 ppm (methine proton adjacent to the ketone), and δ 2.8–3.2 ppm (methylene protons of the dihydropyran ring) .
Applications and Industrial Relevance
Pharmaceutical Development
As a scaffold for drug discovery, this compound could serve as a precursor for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via modification of the benzoate group to mimic aspirin’s acetylated structure.
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Anticancer Agents: Functionalization with alkylating groups or metal-coordinating motifs .
Material Science
The rigid benzopyran core and aromatic ester make it a candidate for:
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Liquid Crystals: Due to its planar structure and polarizable groups.
Future Research Directions
Priority Areas
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Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines.
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Derivatization Studies: Introducing substituents at positions 6 or 7 to modulate electronic and steric properties.
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Catalytic Applications: Testing as a ligand in asymmetric synthesis, inspired by benzopyran-derived catalysts .
Challenges
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Scalability: Current synthesis methods require optimization for industrial-scale production.
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Toxicology: No data exist on acute or chronic toxicity, necessitating preclinical studies.
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